molecular formula C34H70NaO8P B3044056 Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt CAS No. 384835-62-5

Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt

Cat. No.: B3044056
CAS No.: 384835-62-5
M. Wt: 660.9 g/mol
InChI Key: CLDBXXWMQRJKRL-XWYVMIOLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt is a chemical compound with the molecular formula C34H70NaO8P . It has a molecular weight of 660.9 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound involves a phosphoric acid molecule that has formed esters with alcohols . In general, a phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . The specific structure of this compound would involve the phosphoric acid molecule forming esters with the (2R)-2,3-bis(tetradecyloxy)propyl and 2,3-dihydroxypropyl groups .

Scientific Research Applications

Gas Chromatography Applications

Phosphoric acid esters, including mono- and dialkyl(C8-C16)phosphoric acids and their salts, can be analyzed qualitatively and quantitatively using gas chromatography. This method involves converting these compounds into their corresponding methyl esters with diazomethane. This technique was effectively applied in studies involving samples of phosphated pure n-dodecanol and commercial surfactants (Daemen & Dankelman, 1973).

Electrospray Mass Spectrometry

Positive and negative ion electrospray mass spectra of phosphoric acid and its alkyl esters, such as the methylphosphonic acid and its mono(1,2,2-trimethylpropyl) ester and bis(1-methylethyl) ester, have been obtained from water/alcohol solutions. These studies help in understanding the collisional activation and tandem mass spectrometry (MS/MS) properties of these compounds (Borrett, Colton, & Traeger, 1995).

Hydrogen Bonding Studies

Research on organophosphoric acids, such as mono- and dibasic phosphoric acids, has shown stronger association due to hydrogen bonding compared to monocarboxylic acids. These findings are significant in understanding the molecular weights and aggregation states of these acids in different solvents (Peppard, Ferraro, & Mason, 1958).

PVC Calcium Ion-Selective Electrodes

Mono- and di-[4-(n-octyl)phenyl] phosphoric acids and their calcium salts have been synthesized and characterized for use in PVC calcium ion-selective electrodes. The research offers insights into their IR, NMR, pKa, and chromatographic characteristics (Craggs et al., 1978).

Enantioselective Synthesis

Chiral bis-phosphoric acid catalysts derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol have been developed for enantioselective Diels-Alder reactions. These catalysts, with their specific structural features and intramolecular hydrogen bonding, are critical in the synthesis of cyclic formylcarbamates (Momiyama et al., 2011).

Solvent Extraction of Metals

Studies on the solvent extraction of metals like bismuth and uranium using mixtures of acidic phosphorus extractants, including phosphonic acid esters, have demonstrated significant potential. These findings are pivotal in the field of hydrometallurgy and offer insights into optimizing extraction conditions (Song, Li, & Jia, 2013); (Singh, Dhami, Tripathi, & Dakshinamoorthy, 2009).

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecoxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1/t33?,34-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDBXXWMQRJKRL-XWYVMIOLSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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